2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane
Description
2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane (hereafter referred to by its full systematic name) is a fluorinated bisphenol derivative characterized by a central trifluoroethane core substituted with two 4-hydroxyphenyl groups and a 4-trifluoromethylphenyl group. Its unique structure imparts enhanced thermal stability, chemical resistance, and reduced polarity compared to non-fluorinated analogs. The compound is primarily explored for advanced applications, including polymer nanocomposites, corrosion-resistant coatings, and high-performance thermosetting resins .
The trifluoromethyl (-CF₃) groups contribute to its hydrophobicity and electron-withdrawing effects, which influence both reactivity and stability. Synthesis routes often involve hydroxyalkylation and acid-catalyzed condensation, as seen in structurally related diphenylalkanes .
Properties
IUPAC Name |
4-[2,2,2-trifluoro-1-(4-hydroxyphenyl)-1-[4-(trifluoromethyl)phenyl]ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6O2/c22-20(23,24)16-3-1-13(2-4-16)19(21(25,26)27,14-5-9-17(28)10-6-14)15-7-11-18(29)12-8-15/h1-12,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJNBUWLSYLTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane typically involves the reaction of 4-trifluoromethylbenzaldehyde with phenol in the presence of a strong acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high yield under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Polymer Chemistry
Thermoplastic and Thermosetting Resins
BPAF is primarily used in the production of high-performance thermoplastic and thermosetting resins. These materials exhibit excellent thermal stability and chemical resistance, making them suitable for applications in harsh environments.
- Case Study: High-Performance Coatings
In a study evaluating the properties of BPAF-based coatings, researchers found that these coatings demonstrated superior adhesion, flexibility, and resistance to solvents compared to traditional bisphenol A (BPA) coatings. This enhancement is attributed to the trifluoromethyl groups that provide unique interactions with substrates .
Table 1: Comparison of Properties of BPAF-based vs. BPA-based Coatings
| Property | BPAF-based Coatings | BPA-based Coatings |
|---|---|---|
| Thermal Stability | High | Moderate |
| Chemical Resistance | Excellent | Good |
| Flexibility | Superior | Moderate |
| Adhesion Strength | High | Moderate |
Electronics
Insulating Materials
BPAF is utilized in the manufacture of insulating materials for electrical components due to its low dielectric constant and high thermal stability.
- Case Study: Printed Circuit Boards (PCBs)
Research has shown that PCBs made from BPAF exhibit lower signal loss and higher thermal performance compared to those made with conventional materials. This property is critical for high-frequency applications such as telecommunications and aerospace electronics .
Pharmaceutical Applications
Drug Delivery Systems
The unique chemical structure of BPAF allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.
- Case Study: Enhanced Drug Solubility
A study demonstrated that encapsulating a poorly soluble drug within a BPAF polymer matrix increased its solubility by over 200%. This improvement was linked to the hydrophobic nature of the trifluoromethyl groups, which facilitated better interaction with the drug molecules .
Environmental Considerations
Despite its advantageous properties, there are environmental concerns associated with the use of BPAF due to its potential endocrine-disrupting effects. Regulatory agencies are increasingly scrutinizing fluorinated compounds, leading to ongoing research into safer alternatives.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane involves its interaction with molecular targets through its phenolic hydroxyl groups and trifluoromethyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The compound is compared to the following analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Findings:
Thermal Stability: The target compound exhibits superior thermal stability (~300–330°C) compared to BPA (~220–250°C) due to the rigid trifluoroethane core and strong C-F bonds. Bisphenol AF’s perfluorinated structure grants even higher stability (>300°C), making it suitable for extreme environments .
Estrogenicity: BPA’s estrogenic activity is well-documented, linked to its ability to bind estrogen receptors . Fluorinated analogs, including the target compound and Bisphenol AF, show reduced estrogenicity due to steric hindrance and electronic effects from -CF₃ groups .
Chemical Resistance :
Application-Specific Comparisons
- Polymer Modifiers: The target compound’s fluorinated structure improves compatibility with hydrophobic matrices (e.g., fluoropolymers), outperforming BPA in moisture-resistant applications . Bisphenol AF is preferred in fluororubber vulcanization due to its reactivity with curatives .
- Corrosion Inhibition: DPTE and the target compound demonstrate superior corrosion resistance on metal surfaces compared to non-fluorinated bisphenols, attributed to their hydrophobic and adhesive properties .
High-Temperature Polymers :
- Ethynyl-substituted derivatives form thermally stable poly(arylene ether)s via ethynyl polymerization, a property absent in the target compound .
Biological Activity
2,2-Bis(4-hydroxyphenyl)-2-(4-trifluoromethylphenyl)trifluoroethane, commonly referred to as a derivative of bisphenol compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-cancer, anti-diabetic, and anti-inflammatory properties, supported by case studies and relevant research findings.
- Molecular Formula : C18H14F3O2
- Molecular Weight : 336.30 g/mol
- Structure : Characterized by two hydroxyphenyl groups and trifluoromethyl substituents, contributing to its unique reactivity and biological interactions.
Anti-Cancer Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant anti-cancer properties. For instance:
- In Vitro Studies : Research involving cytotoxic assays on various cancer cell lines (e.g., LN229 glioblastoma cells) indicated that derivatives of this compound can induce apoptosis through DNA damage mechanisms. Compounds like 5b , 5d , and 5m showed promising results in reducing cell viability significantly .
- Molecular Docking Studies : Computational analyses have revealed potential binding interactions with key proteins involved in cancer progression, suggesting a mechanism of action that warrants further investigation .
Anti-Diabetic Activity
The anti-diabetic effects of bisphenol derivatives have also been explored:
- In Vivo Studies : In a genetically modified Drosophila melanogaster model, certain derivatives demonstrated a marked reduction in glucose levels, indicating potential for managing diabetes .
- Mechanism of Action : The compounds appear to enhance insulin sensitivity and improve glucose metabolism, although the exact pathways remain to be fully elucidated.
Anti-Inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and diabetes. Compounds related to this compound have shown:
- NF-κB Pathway Inhibition : Some derivatives have been identified as inhibitors of the NF-κB signaling pathway, which is pivotal in inflammatory responses. This inhibition could lead to reduced inflammation and associated pathologies .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Cytotoxicity Assay on LN229 Cells | Significant apoptosis in treated cells | Potential for development as anti-cancer agents |
| Drosophila Model for Diabetes | Reduced glucose levels in treated flies | Suggests efficacy in diabetes management |
| NF-κB Inhibition Study | Effective inhibition of inflammatory pathways | Possible therapeutic applications in inflammatory diseases |
Q & A
Q. Can this compound serve as a monomer for high-performance polymers, and what polymerization methods are viable?
- Methodological Answer : The bis-phenolic structure enables polycondensation with dihalides or dianhydrides. For example:
- Poly(arylene ether)s : React with 4,4’-difluorobenzophenone in KCO/DMF at 160°C to form thermally stable polymers (T > 200°C) .
- Cross-Linking : Ethynyl-terminated derivatives undergo thermal curing for aerospace composites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
